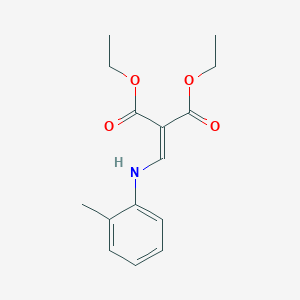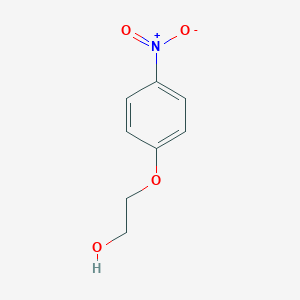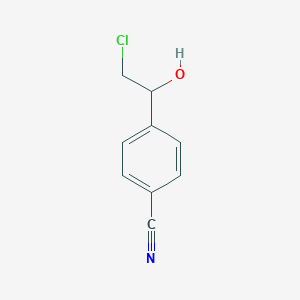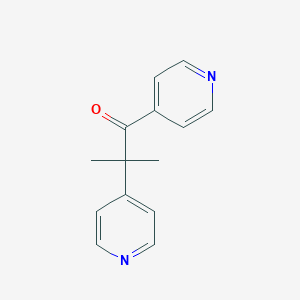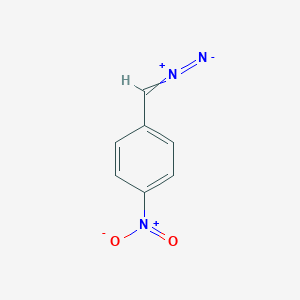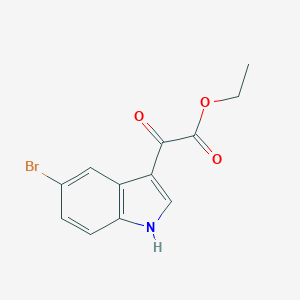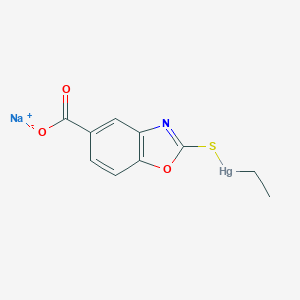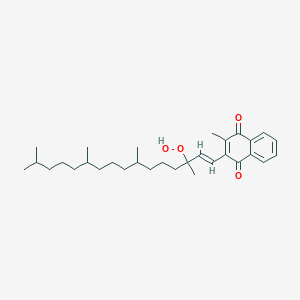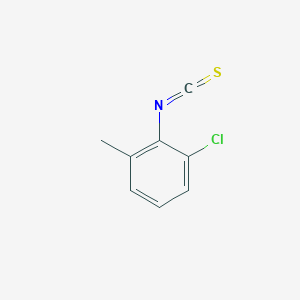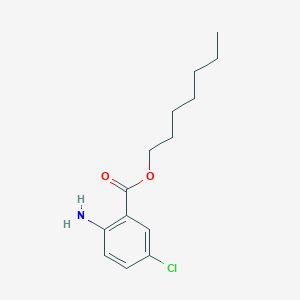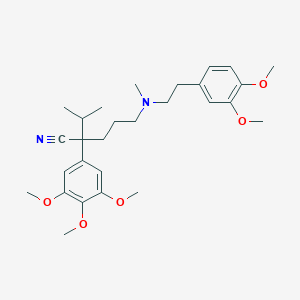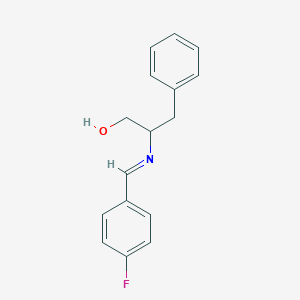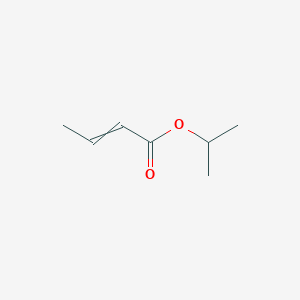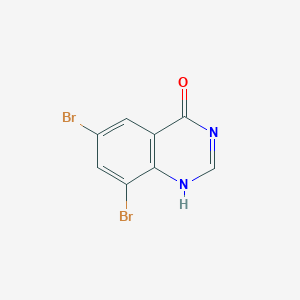![molecular formula C24H40O2 B102686 [(m-Pentadecylphenoxy)methyl]oxirane CAS No. 16611-96-4](/img/structure/B102686.png)
[(m-Pentadecylphenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(m-Pentadecylphenoxy)methyl]oxirane, also known as PPME, is a chemical compound that has been widely used in scientific research due to its unique properties. PPME is a cyclic ether that contains an epoxide group and a long-chain alkyl group. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
[(m-Pentadecylphenoxy)methyl]oxirane has been shown to disrupt cell membranes and alter their permeability. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
[(m-Pentadecylphenoxy)methyl]oxirane has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activities. It has also been shown to have neuroprotective effects and to enhance the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(m-Pentadecylphenoxy)methyl]oxirane has several advantages for use in lab experiments, including its ability to penetrate cell membranes and target specific cells. However, its long-chain alkyl group can also make it difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on [(m-Pentadecylphenoxy)methyl]oxirane, including its use as a drug delivery system for targeted cancer therapy, its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, and its use as a coating material for biomedical implants. Further research is also needed to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
[(m-Pentadecylphenoxy)methyl]oxirane can be synthesized using different methods, including the reaction between m-pentadecylphenol and epichlorohydrin in the presence of a catalyst. The resulting product is then treated with an alkali to form [(m-Pentadecylphenoxy)methyl]oxirane. Other methods include the reaction between m-pentadecylphenol and oxirane in the presence of a catalyst or the reaction between m-pentadecylphenol and ethylene oxide.
Aplicaciones Científicas De Investigación
[(m-Pentadecylphenoxy)methyl]oxirane has been used in various scientific research applications, including as a surfactant in emulsion polymerization, as a coating material for nanoparticles, and as a stabilizer for colloidal systems. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes and target specific cells.
Propiedades
Número CAS |
16611-96-4 |
|---|---|
Nombre del producto |
[(m-Pentadecylphenoxy)methyl]oxirane |
Fórmula molecular |
C24H40O2 |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
2-[(3-pentadecylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(19-22)25-20-24-21-26-24/h15,17-19,24H,2-14,16,20-21H2,1H3 |
Clave InChI |
FLMRHAZRTLGUHB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
Otros números CAS |
16611-96-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



